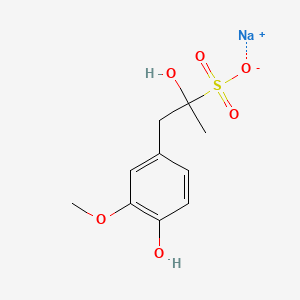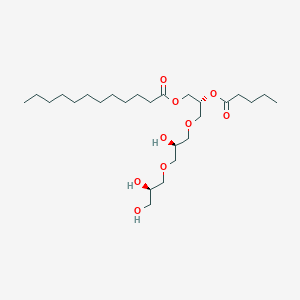
Triglycerol pentalaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triglycerol pentalaurate is a compound belonging to the class of polyglycerol esters. It is synthesized by esterifying triglycerol with lauric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triglycerol pentalaurate is synthesized through the esterification of triglycerol with lauric acid. The reaction typically involves heating triglycerol and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is heated in large reactors, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Triglycerol pentalaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lauric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its alcohol and fatty acid components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
Oxidation: Lauric acid and other oxidation products.
Reduction: Glycerol and lauric acid.
Hydrolysis: Glycerol and lauric acid.
Scientific Research Applications
Triglycerol pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of emulsions and as a stabilizer for biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying and stabilizing properties
Mechanism of Action
The mechanism of action of triglycerol pentalaurate involves its ability to interact with cell membranes and disrupt their integrity. This is achieved through its surfactant properties, which allow it to insert into lipid bilayers and increase membrane permeability. This disruption can lead to cell lysis and death, making it effective against various microorganisms .
Comparison with Similar Compounds
Similar Compounds
- Triglycerol monolaurate
- Triglycerol dilaurate
- Triglycerol trilaurate
Uniqueness
Triglycerol pentalaurate is unique due to its higher degree of esterification, which enhances its surfactant properties compared to its mono-, di-, and trilaurate counterparts. This makes it more effective in applications requiring strong emulsifying and stabilizing properties .
Properties
CAS No. |
72347-88-7 |
|---|---|
Molecular Formula |
C26H50O9 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-pentanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C26H50O9/c1-3-5-7-8-9-10-11-12-13-15-25(30)34-21-24(35-26(31)14-6-4-2)20-33-19-23(29)18-32-17-22(28)16-27/h22-24,27-29H,3-21H2,1-2H3/t22-,23-,24-/m1/s1 |
InChI Key |
RNUFZCXHBHHJGV-WXFUMESZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](CO)O)O)OC(=O)CCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


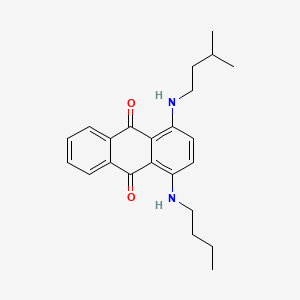


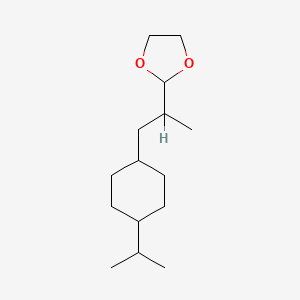
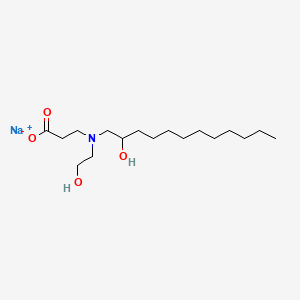
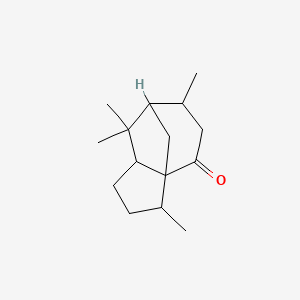
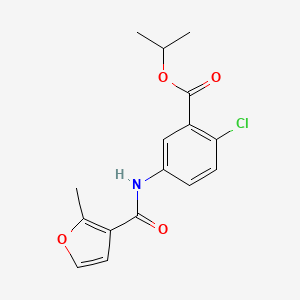
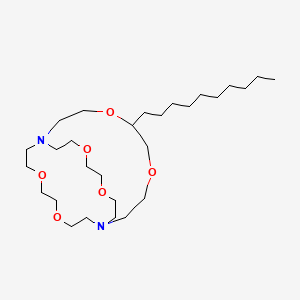
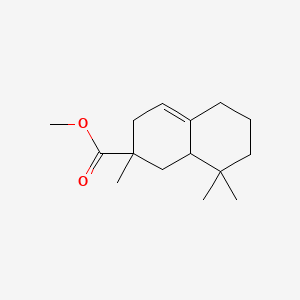
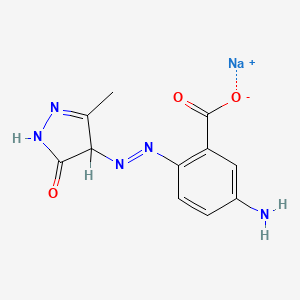
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

